molecular formula C10H19NO2 B2999766 Ethyl 4-amino-1-methylcyclohexanecarboxylate CAS No. 1357280-81-9

Ethyl 4-amino-1-methylcyclohexanecarboxylate

Cat. No.: B2999766
CAS No.: 1357280-81-9
M. Wt: 185.267
InChI Key: VCCAYWSDFKIZEF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS: 1357280-81-9) is a cyclohexane-derived ester with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. Key structural features include a cyclohexane ring substituted with an amino group at position 4 and a methyl group at position 1, esterified with an ethyl group. This compound is stored under strict conditions: in a dark place, under an inert atmosphere, and at temperatures below -20°C to ensure stability .

Properties

IUPAC Name

ethyl 4-amino-1-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCAYWSDFKIZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-methylcyclohexanecarboxylate typically involves the esterification of 4-amino-1-methylcyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-amino-1-methylcyclohexanecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-substrate interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Ring Analogues

Ethyl 4-amino-1-methylcyclohexanecarboxylate belongs to a family of cycloalkane-carboxylate derivatives. Below is a comparative analysis of its structural analogues:

Table 1: Key Properties of this compound and Analogues
Compound Name CAS Number Molecular Formula Ring Type Substituent Positions Key Properties/Bioactivity
This compound 1357280-81-9 C₁₀H₁₉NO₂ Cyclohexane 4-amino, 1-methyl High stability; requires -20°C storage
Ethyl 2-amino-1-cyclohexene-1-carboxylate Not specified C₉H₁₅NO₂ Cyclohexene 2-amino, conjugated double bond Enhanced reactivity due to α,β-unsaturated ester
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C₁₀H₁₉NO₂ Cyclohexane 3-amino, 4-methyl Isomeric differences alter dipole moments and solubility
Methyl 1-(methylamino)cyclobutanecarboxylate Not specified C₇H₁₃NO₂ Cyclobutane 1-methylamino, methyl ester Smaller ring increases ring strain; used in synthetic intermediates

Structural and Functional Differences

Cyclohexane vs. Cyclohexene Derivatives
  • This compound (cyclohexane) exhibits greater conformational flexibility compared to Ethyl 2-amino-1-cyclohexene-1-carboxylate (cyclohexene), where the double bond introduces rigidity. This rigidity in the cyclohexene derivative may enhance electrophilic reactivity but reduce stability under oxidative conditions .
Positional Isomerism in Cyclohexane Derivatives
  • The 3-amino-4-methyl isomer (CAS: 1044637-58-2) shares the same molecular formula as the target compound but differs in substituent placement.
Ring Size and Strain
  • Cyclobutane derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) exhibit significant ring strain, making them more reactive but less stable. These compounds are often intermediates in synthesizing larger molecules, such as pharmaceuticals .

Solubility and Stability

  • Ethyl esters (e.g., the target compound) generally exhibit higher lipophilicity than methyl esters, enhancing membrane permeability but reducing aqueous solubility.

Hazard Profiles

  • The target compound’s H302/H315/H319/H335 hazards suggest greater toxicity relative to unclassified analogues like Ethyl 2-amino-1-cyclohexene-1-carboxylate .

Biological Activity

Ethyl 4-amino-1-methylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, often referred to by its IUPAC name, exhibits a unique structural configuration that influences its biological interactions. The compound has a molecular formula of C9H17NO2C_9H_{17}NO_2 and a molecular weight of approximately 171.24 g/mol. Its structure is characterized by an amino group, a cyclohexane ring, and an ethyl ester functional group.

Preliminary studies suggest that this compound may exert its biological effects through interactions with neurotransmitter systems. Its structural similarity to certain neurotransmitters indicates potential applications in treating conditions associated with neurotransmitter imbalances, such as anxiety and depression.

Biological Activity Overview

Research has highlighted several key areas where this compound demonstrates significant biological activity:

  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in antibacterial and antifungal therapies.
  • Anticancer Potential : Initial findings suggest that this compound may possess anticancer activity, although specific mechanisms remain to be elucidated.
  • Neuropharmacological Effects : Given its structural characteristics, the compound may influence central nervous system activity, warranting investigation into its efficacy as a neuropharmacological agent.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialInhibition of bacterial growth
This compoundAnticancerInduction of apoptosis in cancer cells
This compoundNeuropharmacologicalModulation of neurotransmitter levels

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of cyclohexanecarboxylic acids, including this compound. The compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
  • Neuropharmacological Research : Another study focused on the neuropharmacological properties of similar compounds, highlighting the potential for this compound to modulate mood and anxiety-related behaviors in animal models. This research indicates that further exploration into its mechanism could reveal therapeutic applications in psychiatric disorders .

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